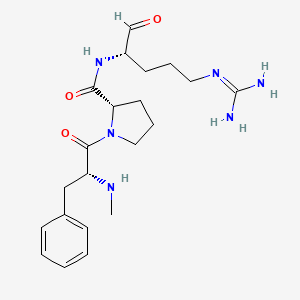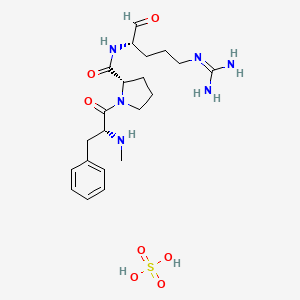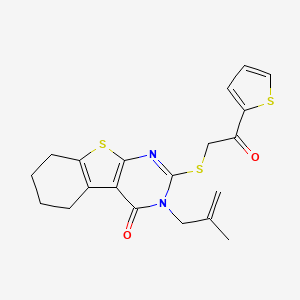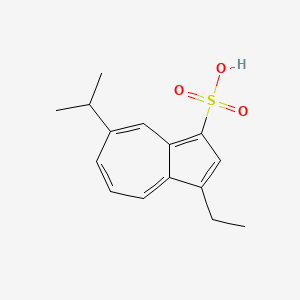
Emd 386088 hydrochloride
説明
Emd 386088 hydrochloride is a potent 5-HT6 receptor agonist . It has a high affinity for the 5-HT6 receptor, with an IC50 value of 7.4 nM in 3H-LSD binding and an EC50 value of 1.0 nM in a functional cAMP assay . It also shows selectivity over other 5-HT receptors .
Molecular Structure Analysis
The molecular formula of Emd 386088 hydrochloride is C14H15N2.ClH . Its molecular weight is 283.2 g/mol . The IUPAC name is 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole;hydrochloride .Physical And Chemical Properties Analysis
Emd 386088 hydrochloride is soluble in water to 25 mM (with heating) and in DMSO to 100 mM . It is stored under desiccating conditions at room temperature .科学的研究の応用
Antidepressant-like Activity
EMD 386088 hydrochloride has been studied for its antidepressant-like activity. It is a 5-HT6 receptor partial agonist and has shown antidepressant-like properties in animal models following both acute and chronic intraperitoneal administration to rats . The study found that its activity in the forced swim test (FST) after acute administration was blocked by the selective 5-HT6 receptor antagonist SB 271046 .
Activation of Dopaminergic System
The antidepressant-like activity of EMD 386088 hydrochloride may be connected with the activation of the dopaminergic system . The compound has shown significant affinity for the dopamine transporter (DAT), which may be a mechanism in the observed effect . This effect was confirmed in behavioral data, as the antidepressant-like effect of EMD 386088 hydrochloride observed in the FST was abolished by the preferential D1- and D2-like receptor subfamily antagonists SCH23390 and sulpiride, respectively .
Improvement of Learning Deficit
Chronic administration of EMD 386088 hydrochloride significantly improved the learning deficit in olfactory bulbectomy (OB) rats without affecting performance in Sham-operated (SH) animals in the passive avoidance test .
Reduction of Locomotor Hyperactivity
EMD 386088 hydrochloride reduced OB-related rats’ locomotor hyperactivity . This suggests that the compound may have potential applications in conditions characterized by hyperactivity.
Modulation of GABAergic Transmission
EMD 386088 hydrochloride has been found to modulate GABAergic transmission onto cerebellar globular cells . This suggests potential applications in neurological conditions involving GABAergic transmission.
Modulation of Sleep-Wake Activity and Hippocampal Theta Oscillation
Activation of 5-HT6 receptors, such as by EMD 386088 hydrochloride, has been found to modulate sleep-wake activity and hippocampal theta oscillation . This suggests potential applications in sleep disorders and conditions involving hippocampal theta oscillations.
作用機序
Target of Action
EMD 386088 hydrochloride is a potent 5-HT6 receptor partial agonist . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gs and mediates excitatory neurotransmission .
Mode of Action
EMD 386088 hydrochloride interacts with its target, the 5-HT6 receptor, by binding to it. This binding event triggers a conformational change in the receptor, which leads to the activation of the Gs protein. The activated Gs protein then stimulates the production of cyclic AMP (cAMP), leading to the activation of a signal transduction pathway .
Biochemical Pathways
The activation of the 5-HT6 receptor by EMD 386088 hydrochloride leads to an increase in cAMP levels. This increase in cAMP activates protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in their activity. These changes can affect a variety of cellular processes, including gene transcription, ion channel conductivity, and neurotransmitter release .
Pharmacokinetics
The compound is soluble in water and dmso , which suggests that it could be administered orally or intravenously. The exact absorption, distribution, metabolism, and excretion (ADME) properties would need to be determined experimentally.
Result of Action
EMD 386088 hydrochloride has been shown to have antidepressant-like effects in animal models . This is likely due to its action on the 5-HT6 receptor, which is known to be involved in mood regulation . Additionally, it has been found to impair memory in vivo .
特性
IUPAC Name |
5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2.ClH/c1-9-14(10-4-6-16-7-5-10)12-8-11(15)2-3-13(12)17-9;/h2-4,8,16-17H,5-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSNDUWIZDYGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)C3=CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719336 | |
| Record name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Emd 386088 hydrochloride | |
CAS RN |
1171123-46-8 | |
| Record name | 1H-Indole, 5-chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171123-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1171123-46-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EMD-386088 hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6WU3NK3K8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;sulfuric acid](/img/structure/B1671124.png)





![2-[(4-Bromophenyl)methylene]-N-(2,6-dimethylphenyl)-hydrazinecarboxamide](/img/structure/B1671135.png)




